Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L-
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Overview
Description
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is a complex organic compound with significant applications in various fields, including medicine and biochemistry. This compound is known for its intricate structure and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves multiple steps. One common method includes the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex reactions, making it valuable in the synthesis of other organic compounds.
Biology
In biology, Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- is studied for its role in cellular processes. It is involved in the synthesis of proteins and other biomolecules, making it essential for understanding cellular functions .
Medicine
In medicine, this compound is known for its potential therapeutic applications. It has been studied for its effects on various diseases, including cancer and autoimmune disorders. Its ability to interfere with specific biochemical pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Known for its use in cancer therapy, methotrexate has a similar structure and mechanism of action.
Folic Acid: Another compound with a similar structure, folic acid is essential for DNA synthesis and repair.
Leucovorin: Used to enhance the effects of chemotherapy, leucovorin has structural similarities to Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L-.
Uniqueness
What sets Glutamic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-L-alanyl)-, L- apart is its specific combination of functional groups, which allows it to participate in unique biochemical reactions. Its ability to interact with a wide range of molecular targets makes it versatile in various applications .
Properties
CAS No. |
65118-40-3 |
---|---|
Molecular Formula |
C29H31N9O6 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H31N9O6/c1-38(15-18-14-32-25-23(33-18)24(30)36-29(31)37-25)19-9-7-17(8-10-19)26(41)35-21(13-16-5-3-2-4-6-16)27(42)34-20(28(43)44)11-12-22(39)40/h2-10,14,20-21H,11-13,15H2,1H3,(H,34,42)(H,35,41)(H,39,40)(H,43,44)(H4,30,31,32,36,37)/t20-,21-/m0/s1 |
InChI Key |
WPJOEYTWIDDCCP-SFTDATJTSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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